REACTION_CXSMILES
|
[Na].Br[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([Br:9])[N:4]=1.CCCC(C)C.[CH:16]([OH:19])([CH3:18])[CH3:17]>>[Br:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:19][CH:16]([CH3:18])[CH3:17])[N:4]=1 |^1:0|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
the solution heated to 90° C
|
Type
|
CUSTOM
|
Details
|
After 5 h the cooled reaction mixture
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was partitioned between diethyl ether (150 ml) and water (100 ml)
|
Type
|
WASH
|
Details
|
Diethyl ether extracts were washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a semi-solid
|
Type
|
CUSTOM
|
Details
|
gave a residue that
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel eluting with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC=C1)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |